molecular formula C11H7NO2 B13063510 Benzofuro[2,3-b]pyridin-8-ol

Benzofuro[2,3-b]pyridin-8-ol

Cat. No.: B13063510
M. Wt: 185.18 g/mol
InChI Key: NYPXEFGYNOHZJZ-UHFFFAOYSA-N
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Description

Benzofuro[2,3-b]pyridin-8-ol (CAS 1609373-91-2) is a tricyclic heteroaromatic compound of significant interest in medicinal chemistry and chemical biology research. This compound serves as a versatile chemical scaffold for the design and synthesis of novel bioactive molecules. Research into benzofuro[2,3-b]pyridine derivatives has identified them as a novel class of potent ferritinophagy inhibitors that effectively suppress ferroptosis, a form of iron-dependent regulated cell death . These compounds target the NCOA4-FTH1 interaction, presenting a promising therapeutic strategy for ferroptosis-related diseases . Furthermore, structural analogs based on the benzofuropyridine core have demonstrated potent and selective inhibitory activity against topoisomerase IIα (Topo IIα), an enzyme overexpressed in proliferating cancer cells, making it a valuable target for anticancer drug discovery . The benzofuropyridine scaffold is also being explored in the development of allosteric inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key regulator of malignancy and immune infiltration in cancers such as pancreatic cancer . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

[1]benzofuro[2,3-b]pyridin-8-ol

InChI

InChI=1S/C11H7NO2/c13-9-5-1-3-7-8-4-2-6-12-11(8)14-10(7)9/h1-6,13H

InChI Key

NYPXEFGYNOHZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C2C=CC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzofuro[2,3-b]pyridine (B12332454) Nucleus

The synthesis of the benzofuro[2,3-b]pyridine core, a significant heterocyclic scaffold in medicinal chemistry and materials science, has been approached through various strategies. acs.orgnih.govresearchgate.net These methods primarily focus on the formation of either the furan (B31954) or the pyridine (B92270) ring as the key ring-closing step. ias.ac.in

Tandem Cyclization and Heteroannulation Approaches

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules like benzofuro[2,3-b]pyridines. rsc.org One such strategy involves the reaction of furoate derivatives with salicylic (B10762653) nitriles under basic conditions to construct the desired benzofuro[2,3-b]pyridine framework. smolecule.com Another approach utilizes a palladium-catalyzed tandem reaction of 2-(cyanomethoxy)chalcones with thiophenes. This process proceeds through a direct C–H addition followed by a sequence of intramolecular conjugate addition, cyclization, and aromatization to yield 3-aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines. rsc.org

Heteroannulation reactions provide another pathway to benzofurans. For instance, benzoquinone derivatives can undergo heteroannulation with cyclohexanones, catalyzed by acetic acid, to form benzofuran (B130515) structures in a one-pot synthesis. d-nb.info

Metalation-Enabled Cross-Coupling and Cyclization Sequences

A highly effective and streamlined one-pot procedure for synthesizing benzofuro[2,3-b]pyridines involves a four-step sequence: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr). acs.orgnih.govresearchgate.netresearchgate.netacs.orgnih.gov This methodology takes advantage of readily available starting materials and mild reaction conditions to produce a diverse range of these fused heterocycles. acs.orgnih.gov

The initial steps of this sequence rely on directed ortho-metalation. nih.govresearchgate.net Fluoropyridines are particularly effective substrates, where the fluorine atom acts as a directing group for lithiation at the ortho position when treated with a strong base like lithium diisopropylamide (LDA). acs.orgnih.govresearchgate.net This regioselective metalation is a key step, leveraging the coordination between the heteroatom and the lithium cation. smolecule.com

The resulting lithiated intermediate is then subjected to zincation by adding a zinc salt, such as zinc chloride (ZnCl₂), to form an organozinc species. acs.orgnih.gov This transmetalation is crucial for the subsequent cross-coupling reaction.

The organozinc species generated in the previous step undergoes a palladium-catalyzed Negishi cross-coupling reaction with 2-bromophenyl acetates. acs.orgnih.govresearchgate.net This carbon-carbon bond formation is a pivotal step in assembling the biaryl precursor necessary for the final cyclization. acs.org The reaction shows remarkable tolerance for a wide array of functional groups. smolecule.com

Optimization studies have identified a catalyst system comprising a palladium precatalyst (e.g., Pd XPhos G3) and an additional phosphine (B1218219) ligand (e.g., XPhos) as being highly effective for this transformation. acs.orgsmolecule.com Reducing the catalyst loading or omitting the extra ligand can lead to diminished yields. smolecule.com

The final step in this one-pot sequence is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. acs.orgnih.govresearchgate.net The acetyl protecting group on the phenolic oxygen is removed in situ, and the resulting phenoxide attacks the electron-deficient pyridine ring at the carbon bearing the fluorine substituent. acs.orgsmolecule.com This attack forms a Meisenheimer complex, and subsequent elimination of the fluoride (B91410) ion completes the cyclization, yielding the benzofuro[2,3-b]pyridine scaffold. smolecule.com

The efficiency of this ring closure depends on the substrate. For instance, with 2-fluoropyridine (B1216828) derivatives, the cyclization proceeds effectively at 70°C with potassium tert-butoxide as the base. acs.orgsmolecule.com However, for less activated systems like those derived from 3-fluoropyridine, a solvent change from THF to a more polar solvent like DMF and the use of a stronger base such as cesium carbonate at higher temperatures (100°C) are necessary to facilitate the SNAr reaction. acs.orgnih.gov

Table 1: Optimized Conditions for the One-Pot Synthesis of Benzofuro[2,3-b]pyridine (5a)
StepReagent/CatalystSolventTemperatureTimeYield (%)Reference
Lithiation LDATHF-25 °C5 min- acs.orgnih.gov
Zinction ZnCl₂THFRoom Temp.-- acs.orgnih.gov
Negishi Coupling & SNAr Pd XPhos G3, XPhos, KOtBuTHF70 °COvernight96 acs.orgresearchgate.net
Table 2: Substrate Scope for the Synthesis of Benzofuro[2,3-b]pyridines
Fluoropyridine2-Bromophenyl Acetate (B1210297)ProductYield (%)Reference
2-Fluoropyridine2-Bromophenyl acetateBenzofuro[2,3-b]pyridine (5a)96 acs.org
2-Fluoro-5-methylpyridine2-Bromophenyl acetate2-Methylbenzofuro[2,3-b]pyridine (5b)88 acs.orgnih.gov
2,6-Difluoropyridine2-Bromophenyl acetate4-Fluorobenzofuro[2,3-b]pyridine (5c)63 acs.orgnih.gov
2,4-Difluoropyridine2-Bromophenyl acetate6-Fluorobenzofuro[2,3-b]pyridine (5d)88 acs.orgnih.gov
3-Fluoropyridine2-Bromophenyl acetateBenzofuro[2,3-c]pyridine (5e)39 acs.orgnih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents another important strategy for constructing fused heterocyclic systems. urfu.rumdpi.com These reactions often involve the formation of a carbon-carbon or carbon-heteroatom bond through the formal removal of a hydrogen molecule, typically facilitated by an oxidant. nih.gov

For the synthesis of related bisbenzofuro[2,3-b:3',2'-e]pyridine (BBZFPy) derivatives, a palladium-catalyzed multiple intramolecular C–H/C–H coupling serves as the key ring-closure step. beilstein-journals.org In this approach, a catalyst such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and an oxidant like silver acetate (AgOAc) are employed in a suitable solvent like pivalic acid. beilstein-journals.org While this method has been successful for certain derivatives, it can sometimes result in mixtures of incompletely cyclized products, necessitating repeated reaction cycles to obtain the desired fully-fused system. beilstein-journals.org

Manganese dioxide (MnO₂) has also been utilized as an oxidant in the synthesis of benzofuro-fused N-heterocycles. urfu.ru For example, it can mediate the oxidative cyclization of "formal" Schiff's bases, providing access to diverse naphthofuro-annulated triazines. urfu.runih.gov This method highlights the utility of manganese-based reagents in constructing fused heterocyclic systems through C-C/C-O oxidative coupling. urfu.ru

Approaches from Benzofuran-2-amines and Dielectrophiles

The synthesis of the benzofuro[2,3-b]pyridine scaffold can be achieved through the reaction of 2-acyl-3-aminobenzofurans with appropriate reagents. For instance, chloroacetylation of 2-acyl-3-aminobenzofurans followed by treatment with hexamethylenetetramine (HMTA) in ethanol (B145695) has been used to construct the diazepine (B8756704) ring in related benzofuro[3,2-e]-1,4-diazepines. semanticscholar.org This approach highlights the utility of functionalized benzofurans as precursors for more complex fused heterocyclic systems.

A notable one-pot procedure for synthesizing benzofuropyridines involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction. acs.orgnih.govljmu.ac.uk This method utilizes readily available fluoropyridines and 2-bromophenyl acetates, offering an efficient route to a diverse range of benzofuro[2,3-b]- and benzofuro[2,3-c]pyridines. acs.orgnih.gov The process is characterized by its mild reaction conditions and low catalyst loading. acs.orgljmu.ac.uk

Functionalization and Derivatization Strategies for Benzofuro[2,3-b]pyridin-8-ol and Analogues

Once the core benzofuropyridine structure is formed, further modifications can be introduced to modulate its properties. These modifications can be targeted at the fused ring system or the hydroxyl group.

Introduction of Substituents on the Fused Ring System

The aromatic rings of this compound are amenable to electrophilic aromatic substitution reactions, which can alter the electronic properties and reactivity of the molecule. smolecule.com A clean and efficient domino synthesis of functionalized benzofuro[2,3-c]pyridines has been described, starting from 2-hydroxychalcones, α-bromo ketones, and ammonium (B1175870) acetate, where the furan and pyridine rings are formed in a one-pot operation. rsc.org Additionally, a metal-free, one-pot domino reaction has been developed for the clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines. rsc.org

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 8-position of this compound is a key site for functionalization. It can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a variety of substituents. smolecule.com This reactivity is crucial for creating derivatives with tailored biological activities.

Synthesis of Saturated and Partially Saturated Analogues (e.g., Hexahydrobenzofuropyridines)

The synthesis of saturated and partially saturated analogues, such as cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols, has been accomplished through multi-step synthetic routes. nih.gov One such route begins with the alkylation of a hydroxypropiophenone, followed by a Horner-Emmons reaction and an intramolecular Michael addition to form a benzofuronitrile. nih.gov Subsequent hydrogenation under pressure with a platinum oxide catalyst yields a separable mixture of a cis-lactam and a trans-amine ester. nih.gov The cis-amine cyclizes in situ under the acidic reaction conditions to form the desired cis-lactam. nih.gov This methodology also allows for the synthesis of compounds with different alkyl or aralkyl moieties at the C-4a position. nih.gov

Below is an interactive data table summarizing the synthesis of various N-substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols.

CompoundR GroupYield (%)Melting Point (°C)
1b Phenethyl49195-198
1c 4-Nitrophenethyl28144-146
1d Cyclopropylmethyl53139-141
1e 4-Fluorobenzyl31138-140

Data sourced from reference nih.gov. Yields are reported over two steps.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and functionalize benzofuropyridines is essential for optimizing existing methods and developing new ones.

Elucidation of Radical Pathways in Cyclization Reactions

Radical cyclization reactions are powerful tools for constructing polycyclic molecules. nih.gov In the context of benzofuran synthesis, radical pathways have been proposed for certain cyclization reactions. For example, the Et4NBr-catalyzed radical cyclization of diaryl disulfides with alkynyl esters to form highly functionalized benzo[b]thiophenes is believed to proceed through a radical mechanism. chim.it This reaction is initiated by the formation of a sulfate (B86663) radical anion, which then generates a thiyl radical. chim.it This radical adds to the alkyne, leading to an alkenyl radical that undergoes intramolecular radical substitution to yield the final product. chim.it Similar radical mechanisms involving single electron transfer have been proposed for other cyclization reactions, such as those catalyzed by copper. smolecule.com

Catalytic Roles and Reaction Optimization

While this compound is primarily recognized as a significant scaffold in medicinal chemistry and materials science, its direct application as a catalyst is not extensively documented in scientific literature. Instead, the focus has been on the catalytic methodologies developed for its efficient synthesis and the optimization of these reactions. The primary catalytic route involves a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern organic synthesis.

Research has centered on a one-pot, four-step sequence for synthesizing benzofuro[2,3-b]pyridines from readily available fluoropyridines and 2-bromophenyl acetates. nih.gov This streamlined process involves directed ortho-lithiation, zincation, a Negishi cross-coupling reaction, and an intramolecular nucleophilic aromatic substitution (SNAr). nih.govljmu.ac.uk The optimization of the catalytic steps, particularly the Negishi cross-coupling, has been crucial for achieving high yields and functional group tolerance. smolecule.com

The optimal catalyst system for the Negishi cross-coupling step has been identified as a combination of a third-generation palladium precatalyst, Pd XPhos G3, with an additional XPhos ligand. ljmu.ac.uk This system demonstrates high efficiency in constructing the biaryl linkage that precedes the final cyclization.

Optimization studies have fine-tuned several reaction parameters to maximize the yield of the desired benzofuro[2,3-b]pyridine products. Key findings from these studies include:

Catalyst Loading: A catalyst loading of 2 mol % of the Pd XPhos G3 precatalyst, supplemented with an additional 2 mol % of the XPhos ligand, was found to be optimal. Reducing the catalyst loading to 1 mol % or omitting the extra ligand resulted in a decreased yield. ljmu.ac.uk

Base and Solvent: The choice of base and solvent is critical for the final intramolecular SNAr cyclization step. After the cross-coupling in tetrahydrofuran (B95107) (THF), potassium tert-butoxide (KOtBu) is used to facilitate the ring closure. ljmu.ac.uk In cases where the fluorine substituent on the pyridine ring is less activated, a solvent exchange to dimethylformamide (DMF) and the addition of a stronger base like cesium carbonate (Cs2CO3) can promote the reaction. nih.govljmu.ac.uk

Reaction Temperature: The initial lithiation step is performed at a low temperature of -25 °C, while the subsequent cross-coupling and cyclization steps are heated to 70 °C overnight to ensure complete reaction. ljmu.ac.uk

The developed methodology exhibits broad functional group tolerance, allowing for the synthesis of a diverse range of substituted benzofuro[2,3-b]pyridines. smolecule.com This versatility is essential for creating libraries of compounds for biological screening and materials science applications.

Research Findings on Catalytic Synthesis

The following tables summarize the optimized conditions and the scope of the synthesis for various benzofuro[2,3-b]pyridine derivatives.

Table 1: Optimization of Reaction Conditions for Benzofuropyridine 5a Synthesis ljmu.ac.uk

EntryCatalyst Loading (mol %)Additional Ligand (mol %)Yield (%)
12.0 (Pd XPhos G3)2.0 (XPhos)96
21.0 (Pd XPhos G3)2.0 (XPhos)Decreased
32.0 (Pd XPhos G3)NoneDecreased

Table 2: Synthesis of Benzofuro[2,3-b]pyridine Derivatives nih.govljmu.ac.uk

ProductStarting FluoropyridineYield (%)
5a2-Fluoropyridine96
5b2-Fluoro-5-methylpyridine63-88
5c2,6-Difluoropyridine63-88
5d2,4-Difluoropyridine63-88

Structural Characterization and Computational Chemistry

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in identifying the structural framework of benzofuro[2,3-b]pyridin-8-ol derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of complex organic molecules. For derivatives of this compound, NMR data provides specific chemical shifts (δ) and coupling constants (J) that allow for the assignment of each hydrogen and carbon atom within the molecule.

In studies of related hexahydrobenzofuro[2,3-c]pyridin-8-ols, ¹H NMR spectra, typically recorded at 300 or 500 MHz in deuterated chloroform (B151607) (CDCl₃), show characteristic signals for the aromatic protons as doublets of doublets (dd) and triplets (t) in the range of δ 6.7-7.2 ppm. nih.gov The signals for the aliphatic protons on the hexahydropyridine ring appear as multiplets (m) at various chemical shifts, providing information about their stereochemical environment. nih.gov

¹³C NMR data further corroborates the structural assignments. For instance, in a derivative, the carbon atoms of the aromatic rings resonate in the region of δ 110-150 ppm, while the carbons of the aliphatic portion of the molecule appear at higher field. nih.gov The specific chemical shifts are influenced by the nature and position of substituents on the benzofuro[2,3-b]pyridine (B12332454) core.

Table 1: Representative ¹H NMR Spectroscopic Data for a Benzofuro[2,3-c]pyridin-8-ol Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 6.97 t 7.5
Aromatic H 6.86 dd 1.2, 8.1
Aromatic H 6.79 dd 1.5, 7.5
CH-O 4.47 t 4.5
O-CH₃ 3.99 s -
Aliphatic CH 3.21 d 4.5
Aliphatic CH 2.88 m -
Aliphatic CH 2.80 m -
Aliphatic CH₂ 1.75–1.93 m -
CH₃ 0.96 t 7.5

Data sourced from a study on a related hexahydrobenzofuro[2,3-c]pyridin-8-ol derivative. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. In the case of this compound and its derivatives, the IR spectrum provides key information. For example, a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nih.gov The C-O stretching vibrations of the furan (B31954) ring and the phenolic hydroxyl group typically appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. nih.gov For derivatives with a carbonyl group, a strong absorption band around 1680-1760 cm⁻¹ would be present. nih.gov

Table 2: Characteristic IR Absorption Frequencies for a Benzofuro[2,3-c]pyridin-8-ol Derivative

Functional Group Wavenumber (cm⁻¹)
O-H Stretch (phenolic) 3278 (broad)
C-H Stretch (aromatic/aliphatic) 2938
C=C Stretch (aromatic) 1489

Data from a related hexahydrobenzofuro[2,3-c]pyridin-8-ol derivative. nih.gov

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. beilstein-journals.org Electrospray Ionization (ESI) is a soft ionization technique often used for these types of molecules, which typically observes the protonated molecule [M+H]⁺. nih.govbeilstein-journals.org For example, the calculated mass for the protonated molecular ion of a C₁₄H₂₀NO₂ derivative is 234.1494, with the found mass being 234.1491, confirming the elemental composition. nih.gov This level of accuracy is essential for confirming the identity of newly synthesized compounds.

X-ray Crystallography for Definitive Molecular Geometry

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov For derivatives of this compound, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. rsc.org This information is critical for understanding the molecule's conformation and the spatial relationship between different parts of the structure. The crystal structure of a related compound, rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-8-ol, has been determined, providing valuable insight into the geometry of this class of compounds. rsc.org The data from X-ray crystallography is also invaluable for validating the results of computational modeling studies. rsc.orgnih.gov

Theoretical and Computational Studies

Computational chemistry provides a powerful complement to experimental techniques for studying the structure and properties of molecules like this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to understand the preferred three-dimensional arrangements (conformations) of flexible molecules. For derivatives of this compound, computational methods can be used to explore the potential energy surface and identify low-energy conformations. nih.govresearchgate.net These studies have shown that the flexibility of certain derivatives allows them to adopt conformations that can resemble other biologically active molecules. researchgate.net Geometry optimization is a key part of this process, where the molecule's structure is adjusted to find the arrangement with the lowest energy. nih.gov Such computational analyses are crucial for understanding how these molecules might interact with biological targets. nih.govnih.gov

Quantum Chemical Approaches for Electronic Structure and Reactivity

While specific quantum chemical studies focusing solely on this compound are not extensively detailed in publicly available literature, the principles of such analyses are fundamental to understanding this class of molecules. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of heterocyclic compounds.

These computational approaches calculate various molecular properties and reactivity descriptors. For a molecule like this compound, such an analysis would typically involve:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density surface helps to identify electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map visually represents the sites most susceptible to electrophilic and nucleophilic attack.

A hypothetical table of calculated quantum chemical parameters for a benzofuro[2,3-b]pyridine scaffold, based on general principles of computational studies, is presented below.

ParameterSymbolTypical Significance
Energy of HOMOEHOMOIndicates propensity to donate electrons.
Energy of LUMOELUMOIndicates ability to accept electrons.
Energy GapΔEELUMO - EHOMO; relates to chemical reactivity and stability.
Electronegativityχ(ELUMO + EHOMO)/2; measures the power to attract electrons.
Chemical Hardnessη(ELUMO - EHOMO)/2; measures resistance to change in electron distribution.
Global SoftnessS1/2η; reciprocal of hardness, indicates high reactivity.

These theoretical calculations are invaluable for rationalizing the observed chemical behavior and for guiding the synthesis of new derivatives with desired electronic properties.

Molecular Docking Investigations Focused on Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are instrumental in understanding their potential as therapeutic agents by examining their interactions with biological targets.

Research into the derivatives of the broader Benzofuro[2,3-b]pyridine class has provided insights into their interaction mechanisms. For instance, studies on derivatives designed as anticancer agents have utilized molecular docking to explore their binding modes within specific protein targets.

One such study focused on novel Benzofuro[2,3-b]pyridine derivatives and their activity against various cancer cell lines. nih.gov Molecular docking simulations were performed to understand the structure-activity relationships (SAR) observed. The docking results for the most active compounds revealed key interactions with the target protein.

In a related context, derivatives of the structurally similar thieno[2,3-b]pyridine (B153569) scaffold have been investigated as inhibitors of PIM-1 kinase, a protein implicated in cancer. nih.gov Docking studies of these compounds into the PIM-1 kinase active site showed that their inhibitory activity was consistent with the binding modes predicted by the simulations. nih.gov The most potent compounds formed crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the enzyme. nih.gov

A representative summary of interactions for a hypothetical active benzofuro[2,3-b]pyridine derivative within a kinase active site is shown below.

Interaction TypeInteracting Residue (Example)Distance (Å)
Hydrogen BondLYS 672.1
Hydrogen BondGLU 1212.5
Pi-Pi StackingPHE 494.2
Hydrophobic InteractionLEU 1203.8
Hydrophobic InteractionILE 1854.0

These docking studies provide a rational basis for the observed biological activities and guide the further optimization of lead compounds. The insights gained from the interaction mechanisms of related scaffolds strongly suggest that this compound could serve as a valuable core for designing molecules with specific biological activities.

Exploration of Pharmacological and Biological Activities in Vitro and Mechanistic Perspectives

Modulation of Specific Biological Targets and Signaling Pathways

The benzofuropyridine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Studies on various isomers have highlighted its potential in modulating G-protein coupled receptors and inhibiting critical enzymes involved in cell signaling and proliferation.

Opioid Receptor Ligand Research and Affinity Profiling (In Vitro)

While Benzofuro[2,3-b]pyridin-8-ol itself has not been extensively profiled, research into the closely related isomer series, cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ols, has demonstrated significant affinity for opioid receptors. nih.gov These studies provide a framework for understanding how the benzofuropyridine nucleus can be adapted to target the mu (μ), delta (δ), and kappa (κ) opioid receptors.

A number of analogs within this benzofuro[2,3-c]pyridine series showed potent affinity for opioid receptors. nih.gov In general, substituents that were known to enhance mu and kappa binding affinity in the well-established benzomorphan (B1203429) series of opioids had a similar effect in the benzofuropyridine series. nih.gov

Table 1: Opioid Receptor Binding Affinities for Selected cis-Hexahydrobenzofuro[2,3-c]pyridin-6-ol Analogs

Compound N-Substituent Kᵢ (nM) μ Kᵢ (nM) δ Kᵢ (nM) κ
Analog A Methyl 1.8 1300 28
Analog B Phenethyl 0.44 110 4.6
Analog C Cyclopropylmethyl 1.1 420 1.4

Data is illustrative and derived from studies on benzofuro[2,3-c]pyridin-6-ol analogs to demonstrate structure-activity relationships. nih.gov

Structure-activity relationship (SAR) studies on cis-hexahydrobenzofuro[2,3-c]pyridin-6-ols have focused significantly on the substitution at the pyridine (B92270) nitrogen atom. nih.gov These investigations revealed that, much like in other opioid classes, the nature of the N-substituent plays a critical role in determining both the affinity and the selectivity profile across the different opioid receptor subtypes. nih.gov

Key findings from these SAR studies include:

N-Methyl and N-Phenethyl Groups: Substitution with smaller alkyl groups like methyl, or arylalkyl groups such as phenethyl, generally confers high affinity for the mu-opioid receptor. The N-phenethyl substituent, in particular, is a classic feature in potent mu receptor agonists.

N-Cyclopropylmethyl: The incorporation of a cyclopropylmethyl group at the nitrogen position often results in high affinity for the kappa-opioid receptor, a characteristic also observed in the benzomorphan series. nih.gov

These findings suggest that modifications to the nitrogen of the pyridine ring in this compound would likely have a profound impact on its potential opioid receptor binding profile.

The stereochemical arrangement of the molecule is crucial for effective interaction with the chiral environment of the opioid receptor binding pocket. In the studies of benzofuro[2,3-c]pyridin-6-ols, the analogs were synthesized with a cis-fusion between the furan (B31954) and pyridine ring systems. nih.gov This specific conformation is a key element of the hypothesis that topologically connects the benzofuropyridine nucleus to the benzomorphan nucleus, allowing them to bind to the opioid receptor in a similar manner. nih.gov The defined three-dimensional shape dictated by this cis-stereochemistry is essential for aligning the key pharmacophoric elements—the phenolic hydroxyl group and the basic nitrogen—in the correct spatial orientation for receptor binding. lboro.ac.uknih.gov

Enzymatic Inhibition Profiles

The benzofuropyridine scaffold and its analogs have also been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes.

While direct CDK inhibition data for this compound is not available, studies on the related benzofuro[3,2-b]quinoline scaffold have identified potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I. researchgate.net Uncontrolled cell proliferation is a defining characteristic of cancer, and CDK2 is a major regulator of the cell cycle, making it a key therapeutic target. researchgate.net

In one study, the compound ZLHQ-5f, a derivative of the benzofuro[3,2-b]quinoline system, demonstrated promising inhibitory activity against CDK2. researchgate.net This indicates that the broader benzofuro-fused heterocyclic systems are capable of fitting into the ATP-binding pocket of CDKs, suggesting a potential avenue of investigation for this compound.

Research into another isomeric class, the benzofuro[3,2-b]pyridin-2(1H)-one derivatives, has revealed dual inhibitors of Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3Kδ). nih.govnih.gov Both BTK and PI3Kδ are crucial kinases in the signaling pathways that drive the progression of certain leukemias and lymphomas. nih.gov

Several compounds from this series were found to inhibit both kinases at nanomolar concentrations. The simultaneous inhibition of these two targets is considered a promising strategy for developing superior anticancer agents. nih.govnih.gov

Table 2: Kinase Inhibitory Activity of Selected Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives

Compound BTK IC₅₀ (nM) PI3Kδ IC₅₀ (nM)
6f 74 170
16b 139 275

Data from published studies on benzofuro[3,2-b]pyridin-2(1H)-one derivatives. nih.govnih.gov

The SAR of these compounds was explored, indicating that specific substitutions on the benzofuropyridine core are essential for achieving potent dual-target inhibition. nih.gov These results highlight the versatility of the benzofuropyridine scaffold for designing kinase inhibitors.

Protein Tyrosine Phosphatase (PTP) Inhibition

Derivatives of benzofuran (B130515) have been investigated for their potential to inhibit protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling pathways. Specifically, a structure-based approach led to the synthesis of a library of benzofuran salicylic (B10762653) acid derivatives that were evaluated for their inhibitory activity against Lymphoid Tyrosine Phosphatase (Lyp), also known as PTPN22. researchgate.net Lyp is a critical negative regulator of T-cell receptor signaling, and a genetic variation in the PTPN22 gene is associated with an increased risk of several autoimmune diseases. researchgate.net

The synthesized compounds demonstrated inhibitory concentrations (IC50) ranging from 0.27 to 6.2 μM against Lyp. researchgate.net Further cellular assays confirmed that several of these inhibitors could enhance T-cell receptor signaling in a dose-dependent manner, consistent with the inhibition of Lyp's function within the cell. researchgate.net

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. wikipedia.org Certain benzofuro[3,2-b]pyridine derivatives have shown significant inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov

A study focused on 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines revealed that several compounds in this series exhibited potent inhibition of topoisomerase II. nih.gov The presence and position of the chlorine substituent on the phenyl ring were found to be important for this activity. nih.gov Topoisomerase inhibitors can act by stabilizing the transient enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers apoptosis, or programmed cell death. wikipedia.org While some compounds showed moderate inhibition of topoisomerase I, the more pronounced effect was observed on topoisomerase II. nih.govresearchgate.net

Compound TypeTarget EnzymeKey Findings
2-chlorophenyl-substituted benzofuro[3,2-b]pyridinesTopoisomerase IISeveral derivatives exhibited excellent inhibitory activity. The chlorine substituent plays a crucial role. nih.gov
Indenopyridine derivativesTopoisomerase IIαHydroxylated derivatives displayed selective and significant catalytic inhibition. researchgate.net

Modulation of Multidrug Resistance (MDR) Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. Some benzofuro[2,3-c]pyridine analogs have been identified as potential modulators of MDR. researchgate.net Specifically, analogs based on the benzofuro[2,3-c]pyridin-6-ol scaffold have been reported to act as MDR modulators. researchgate.net While the precise mechanisms of action for these specific compounds are not fully elucidated in the provided context, MDR modulators often work by inhibiting the function of drug efflux pumps, such as P-glycoprotein, which actively transport chemotherapeutic agents out of cancer cells.

Cannabinoid Receptor (CB1R) Inverse Agonism

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor primarily expressed in the brain and is involved in various physiological processes. Inverse agonists of CB1R have been explored for therapeutic applications. While direct evidence for this compound is not specified, related heterocyclic structures have been investigated. For instance, dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines have been synthesized and evaluated as CB1R inverse agonists. ebi.ac.uk These findings suggest that the broader class of pyridine-fused heterocyclic scaffolds may have the potential to interact with cannabinoid receptors. It is important to note that other related benzofuran derivatives have been identified as potent and selective CB2 receptor agonists, highlighting the diverse cannabinoid receptor activity within this chemical space. nih.gov

Mechanistic Aspects of Cellular Responses (In Vitro Studies)

Anti-proliferative Effects on Various Cancer Cell Lines

A significant body of research has demonstrated the anti-proliferative effects of benzofuran derivatives against a variety of cancer cell lines. nih.govresearchgate.netnih.govresearchgate.net These compounds have shown the ability to inhibit the growth of cancer cells at micromolar concentrations.

For example, a series of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives were synthesized and found to suppress the proliferation of multiple leukemia and lymphoma cell lines, including Raji, HL60, and K562 cells. nih.gov Another study on benzofuran-2-carboxamides reported concentration-dependent anti-proliferative effects on tumor cell lines, with some compounds showing selectivity for specific cell lines such as the breast cancer cell line SK-BR-3 and the colon cancer cell line SW620. nih.gov

Compound ClassCancer Cell LinesNotable Activity
Benzofuro[3,2-b]pyridin-2(1H)-onesRaji, HL60, K562 (Leukemia/Lymphoma)Proliferation suppression at low micromolar concentrations. nih.gov
Benzofuran-2-carboxamidesSK-BR-3 (Breast), SW620 (Colon)Selective concentration-dependent anti-proliferative effects. nih.gov
3-Amidobenzofuran derivativesHCT-116 (Colon), HeLa (Cervical), HT-29 (Colon), MDA-MB-231 (Breast)Promising anti-proliferative activity against tested cell lines. nih.gov
Induction of Apoptosis Pathways

The anti-proliferative activity of many benzofuran derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.comfrontiersin.org Apoptosis is a critical mechanism for eliminating damaged or cancerous cells and is a hallmark of effective anticancer therapies.

Studies on novel benzofuran-2-carboxamide (B1298429) derivatives demonstrated that some of these compounds induce apoptosis. nih.gov The induction of apoptosis can occur through various cellular pathways. For instance, one study on the natural benzofuran derivative, Moracin N, showed that it induces apoptosis in non-small-cell lung carcinoma cells through the generation of reactive oxygen species (ROS). frontiersin.org The apoptotic process is often characterized by morphological changes such as nuclear condensation and the activation of key effector proteins like caspases. mdpi.comfrontiersin.org Western blot analyses in studies of other benzofuran compounds have shown modulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com

Generation of Reactive Oxygen Species (ROS)

While direct studies on the induction of reactive oxygen species (ROS) by this compound are not extensively documented, research on related benzofuran structures suggests that this class of compounds can influence cellular redox environments. For instance, certain benzofuran derivatives have been investigated for their antioxidant properties, which inherently involves interaction with ROS. Some benzofuran-containing compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress. Conversely, other heterocyclic compounds are known to induce ROS production as part of their mechanism of action, particularly in the context of anticancer activity. The specific impact of the benzofuro[2,3-b]pyridine (B12332454) scaffold on ROS generation remains an area for further investigation to determine its potential pro-oxidant or antioxidant characteristics.

Impact on DNA Synthesis and Integrity

The effect of this compound on DNA synthesis and integrity has not been specifically elucidated in the available scientific literature. However, the broader class of benzofuran and pyridine derivatives has been a subject of interest in this regard, particularly in the development of anticancer agents. Some compounds with similar heterocyclic cores have been shown to interact with DNA, either through intercalation, groove binding, or by inhibiting enzymes crucial for DNA replication and repair, such as topoisomerases. For example, computational docking studies with derivatives of the isomeric benzofuro[3,2-b]pyridine have suggested potential binding affinities to enzymes like Escherichia coli Topoisomerase IV, indicating a possible mechanism of action involving the disruption of DNA synthesis. researchgate.net Further empirical studies are necessary to determine if this compound or its close analogs exhibit similar activities.

Antimicrobial Spectrum and Potency (In Vitro)

Derivatives of the benzofuro-pyridine scaffold have demonstrated a notable range of antimicrobial activities in preclinical studies. smolecule.com

Antibacterial Activity

Several studies have highlighted the potential of benzofuran and pyridine derivatives as antibacterial agents. While specific data for this compound is limited, related compounds have been tested against various bacterial strains. For instance, novel pyridine derivatives have shown moderate to high activity against both Gram-positive and Gram-negative bacteria. nih.gov A study on imidazo[4,5-b]pyridine derivatives, which share the pyridine core, reported that while most compounds were inactive, a derivative with a 2-imidazolinyl group showed moderate activity against E. coli. researchgate.net

Compound TypeBacterial StrainMIC (μg/mL)Reference
Pyridine Derivative (17d)Staphylococcus aureus0.5 nih.gov
Pyridine Derivative (17d)Bacillus subtilis1.0 nih.gov
Pyridine Derivative (3b)Staphylococcus aureus50 researchgate.net
Nicotinic Acid Hydrazide DerivativeStaphylococcus aureus6.25-12.5 nih.gov
Nicotinic Acid Hydrazide DerivativeBacillus subtilis6.25-12.5 nih.gov
Nicotinic Acid Hydrazide DerivativeEscherichia coli6.25-12.5 nih.gov
Nicotinic Acid Hydrazide DerivativePseudomonas aeruginosa6.25-12.5 nih.gov
Antifungal Activity

The antifungal potential of compounds structurally related to this compound has also been explored. For example, certain pyridine derivatives have exhibited promising activity against fungal pathogens. researchgate.net One study on novel pyridine derivatives containing an imidazo[2,1-b] distantreader.orgrsc.orgmdpi.comthiadiazole moiety found that some compounds had antifungal activity equivalent to the control drug fluconazole (B54011) against Candida albicans. nih.gov Furthermore, some benzofuro[3,2-d]pyrimidine derivatives have been shown to restore fluconazole susceptibility in resistant Candida albicans strains. nih.gov

Compound TypeFungal StrainMIC (μg/mL)Reference
Pyridine Derivative (17a)Candida albicans (ATCC 9763)8 nih.gov
Pyridine Derivative (17d)Candida albicans (ATCC 9763)8 nih.gov
Pyridine Derivative (3b)Candida albicans25 researchgate.net
Nicotinic Acid Hydrazide DerivativeCandida albicans12.5 nih.gov
Nicotinic Acid Hydrazide DerivativeAspergillus nigerComparable to Fluconazole nih.gov
Antimycobacterial Activity

The fight against mycobacterial infections, including tuberculosis, has led to the investigation of various heterocyclic compounds. While direct evidence for this compound is not available, related pyridine derivatives have shown promise. A series of 2-pyridinecarboxamidrazone derivatives were evaluated for their inhibitory activity against Mycobacterium avium, with some chlorinated derivatives showing an MIC of 32 mg/L against 94% of the tested strains. nih.gov Another study on novel amides combining pyridine-4-carbohydrazide (isoniazid) with other antimicrobial agents reported potent antimycobacterial activity, with some derivatives having MICs as low as ≤0.25 μM against Mycobacterium tuberculosis. rsc.org

Neuroprotective Potentials

The neuroprotective effects of benzofuran derivatives have been a subject of scientific inquiry. Studies on certain benzofuran-type stilbenes, such as moracin O and P, have demonstrated significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. researchgate.net These findings suggest that the benzofuran core may serve as a scaffold for the development of agents that can protect neurons from excitotoxicity. While these compounds are not direct derivatives of this compound, they highlight the potential of the benzofuran motif in the context of neurodegenerative diseases. The incorporation of a pyridine ring could further modulate this activity, warranting specific investigation into the neuroprotective capabilities of the benzofuro[2,3-b]pyridine framework.

Antioxidant Effects

While direct in vitro antioxidant studies specifically targeting this compound are not extensively documented in the reviewed literature, research on analogous structures incorporating the benzofuran and pyridine moieties suggests that this scaffold is a promising candidate for antioxidant activity. The inherent electronic properties of the fused heterocyclic system, featuring electron-rich furan and benzene (B151609) rings, alongside the nitrogen-containing pyridine ring, provide a structural basis for potential radical scavenging and antioxidant effects.

A study on a novel benzofuran–pyrazole–pyridine-based hybrid molecule demonstrated notable antioxidant capabilities. nih.gov The investigation utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay to quantify the antioxidant potential. The results indicated a dose-dependent increase in antioxidant activity, with the most significant inhibition of the DPPH radical observed at higher concentrations of the test compound. nih.gov Specifically, at a concentration of 1000 µg/mL, the benzofuran-containing compound exhibited an 84.4% inhibition of the DPPH radical, a significant level of activity when compared to the 97.14% inhibition by the ascorbic acid positive control at the same concentration. nih.gov

This evidence from a structurally related compound underscores the potential of the benzofuran-pyridine core to exert antioxidant effects. The mechanism of action is likely attributable to the ability of the phenolic hydroxyl group and the heterocyclic rings to donate hydrogen atoms or electrons to stabilize free radicals, thereby mitigating oxidative stress. Further investigations are warranted to specifically elucidate the in vitro antioxidant profile and mechanistic underpinnings of this compound itself.

Comprehensive Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Correlation Between Substitution Patterns and Biological Efficacy

The strategic modification of the this compound scaffold is anticipated to significantly influence its biological efficacy, a concept well-established in the medicinal chemistry of benzofuran and pyridine derivatives. mdpi.commdpi.com Although specific SAR studies on the antioxidant properties of this exact tricycle are limited, general principles derived from related heterocyclic systems can provide valuable insights into how substitution patterns may correlate with biological activity.

Influence of Substituents on the Benzofuran Moiety:

Studies on various benzofuran derivatives have consistently shown that the nature and position of substituents on the benzofuran ring system are critical determinants of their biological activities, including anticancer and antioxidant effects. mdpi.com For instance, the introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, on the benzene portion of the benzofuran ring is often associated with enhanced antioxidant potential. These groups can increase the electron density of the aromatic system, facilitating the donation of a hydrogen atom to scavenge free radicals.

Conversely, the placement of electron-withdrawing groups, such as halogens (e.g., -F, -Cl) or nitro groups (-NO2), can modulate the electronic properties of the molecule and may influence its interaction with biological targets. The position of these substituents is also crucial; for example, halogenation at specific positions of the benzofuran ring has been shown to either enhance or diminish the cytotoxic activity of certain derivatives. mdpi.com Furthermore, the addition of bulky substituents at the C-2 position of the benzofuran ring has been noted to be a key factor in the cytotoxic activity of some derivatives. mdpi.com

Influence of Substituents on the Pyridine Moiety:

Similarly, the substitution pattern on the pyridine ring is a key factor in determining the biological profile of pyridine-containing compounds. mdpi.com The presence of electron-donating groups on the pyridine ring can enhance its basicity and hydrogen bonding capacity, which may be crucial for interactions with biological macromolecules. For example, the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups on pyridine derivatives have been found to enhance their antiproliferative activity. mdpi.com

The following table summarizes the general influence of different substituent groups on the biological activity of benzofuran and pyridine derivatives, which can be extrapolated to hypothesize their effects on the this compound scaffold.

Ring SystemSubstituent TypeGeneral Effect on Biological Activity
Benzofuran Electron-Donating Groups (e.g., -OH, -OCH3)Often enhances antioxidant and anticancer activity.
Electron-Withdrawing Groups (e.g., Halogens, -NO2)Can modulate activity; effect is position-dependent.
Bulky Groups at C-2Can be crucial for cytotoxic activity.
Pyridine Electron-Donating Groups (e.g., -OH, -OCH3, -NH2)Generally enhances antiproliferative activity.
Halogens or Bulky GroupsMay decrease antiproliferative activity.

Advanced Research Applications and Future Directions

Applications in Advanced Materials Science

The distinct electronic characteristics of Benzofuro[2,3-b]pyridin-8-ol and its derivatives make them promising candidates for use in organic electronics. smolecule.com Research has particularly focused on their utility as emitters in Organic Light-Emitting Diodes (OLEDs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs), highlighting the material's potential to contribute to next-generation display and energy technologies.

Development as Organic Light-Emitting Diode (OLED) Emitters

Derivatives of benzofuropyridine have demonstrated promising fluorescence properties, positioning them as suitable candidates for green and blue OLED emitters. nih.gov Iridium complexes that incorporate aza-benzo fused ligands, including derivatives of this compound, are particularly noted for their utility as phosphorescent emitters in OLED devices. google.com

For instance, a novel deep-blue fluorescent emitter based on a twisting carbazole-benzofuro[2,3-b]pyrazine structure has been synthesized. researchgate.net This material achieved an external quantum efficiency (ηEQE) of 4.34% in a doped OLED, with excellent color purity. researchgate.net By modifying the device architecture, this material can function bifunctionally, enabling the creation of both warm- and cool-white hybrid OLEDs. researchgate.net The warm-white OLED reached an impressive ηEQE of 20.1%. researchgate.net

Table 1: Performance of a Carbazole-Benzofuro[2,3-b]pyrazine Emitter in OLEDs

OLED Type External Quantum Efficiency (ηEQE) Commission Internationale de l'Eclairage (CIE) Coordinates (x, y)
Deep-Blue (Doped) 4.34% (0.15, 0.05)
Hybrid Warm-White 20.1% (0.46, 0.48)
Hybrid Cool-White 9% (0.34, 0.33)

Data sourced from a study on a novel deep-blue fluorescent emitter. researchgate.net

Utility in Dye-Sensitized Solar Cell Technology

In the realm of solar energy, derivatives of benzofuropyridine have been investigated as sensitizers in DSSCs. nih.gov Donor-acceptor π-conjugated fluorescent dyes based on a benzofuro[2,3-c]oxazolo[4,5-a]carbazole structure have been designed and synthesized for this purpose. rsc.orgrsc.org

Studies on these dyes, which feature a carboxyl group at various positions, have shown that while the position of this anchoring group has a minimal effect on the photophysical and electrochemical properties, it significantly impacts the photovoltaic performance. rsc.org The key to high photovoltaic performance lies in a strong interaction between the electron-accepting part of the dye and the TiO2 surface. rsc.orgresearchgate.net The introduction of bulky substituents can also effectively prevent intermolecular energy transfer, leading to improved efficiency. rsc.org

Table 2: Photovoltaic Performance of Benzofuro[2,3-c]oxazolo[4,5-a]carbazole Dyes

Dye Short-Circuit Photocurrent (mA cm⁻²) Energy Conversion Efficiency (%)
3a 2.12 1.00
3b 2.10 1.06
8a 0.84 0.34
8b 1.50 0.67

Data from a study on donor-acceptor π-conjugated fluorescent dyes in DSSCs. rsc.org

Role in Fragment-Based Drug Discovery and Lead Compound Optimization

Fragment-Based Drug Discovery (FBDD) is an approach that uses small, simple chemical fragments as starting points for developing more complex and specific drug candidates. frontiersin.orggardp.org The benzofuropyridine scaffold is of interest in this area due to its presence in molecules with diverse biological activities, including those with potential as modulators of multidrug resistance and as inhibitors of cyclin-dependent kinases (CDKs). nih.govljmu.ac.uk

The core idea of FBDD is to identify low-molecular-weight fragments that bind to a biological target and then to grow or combine these fragments to create a lead compound with higher potency and specificity. frontiersin.org The "rule-of-three" is often used to guide the selection of these fragments. frontiersin.org The benzofuropyridine structure can serve as a valuable fragment or a core scaffold in the design of novel therapeutics.

Design and Development of Chemical Biology Probes

Chemical biology probes are essential tools for studying biological systems, such as receptor interactions and signaling pathways. smolecule.com this compound and its derivatives have been explored for this purpose, particularly in the context of narcotic receptor research. smolecule.com

A series of N-substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols were synthesized to act as probes for narcotic receptor-mediated phenomena. nih.gov While these specific compounds showed weaker interactions with opioid receptors compared to related pyridin-6-ols, the N-para-fluorophenethyl derivative exhibited the highest mu-opioid receptor affinity with a Ki of 0.35 μM. nih.govresearchgate.net This line of research demonstrates the utility of the benzofuropyridine scaffold in developing tools to explore the intricacies of opioid receptor binding and function. nih.govresearchgate.net Other related structures, such as benzofuro[3,2-b]pyridin-7-ols, have been investigated as DNA topoisomerase II inhibitors, further highlighting the platform's versatility in creating probes for fundamental biological processes. researchgate.net

Future Perspectives in Synthetic Organic Chemistry and Medicinal Chemistry Research

The benzofuropyridine framework continues to present exciting opportunities for both synthetic and medicinal chemists. From a synthetic standpoint, the development of efficient, one-pot methodologies for constructing this tricyclic system is a key area of advancement. nih.govljmu.ac.uk Recent progress includes telescoped reaction sequences involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr). nih.govljmu.ac.uk These methods allow for the facile assembly of a diverse range of functionalized benzofuropyridines.

In medicinal chemistry, the diverse biological activities associated with this scaffold, including potential antimicrobial and antitumor effects, warrant further investigation. smolecule.com The ability to fine-tune the structure, for example, through substitutions on the nitrogen atom or at various positions on the rings, allows for the exploration of structure-activity relationships and the optimization of compounds for specific biological targets. nih.gov The synthesis of enantiomerically pure compounds has been shown to be crucial, as the biological activity can be concentrated in a single enantiomer. nih.gov Future research will likely focus on expanding the library of benzofuropyridine derivatives and exploring their potential in treating a wider range of diseases, as well as their application in developing more sophisticated materials and chemical probes.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodKey Reagents/ConditionsYield RangeSelectivity Factors
Electrochemical couplingNIS, I₂, or anodic oxidation20–50%Solvent polarity, pH control
Negishi cross-couplingLDA, ZnCl₂, THF at −25°C30–65%Substituent electronic effects

How can spectroscopic and computational methods resolve structural ambiguities in benzofuro[2,3-b]pyridine derivatives?

  • 1H/13C NMR : Coupling patterns (e.g., aromatic proton splitting) and NOE experiments differentiate regioisomers. For example, J-modulated NMR (JMOD{1H}) clarifies spatial arrangements in fused systems .
  • DFT calculations : Geometry optimization (e.g., Gaussian 16) predicts NMR chemical shifts and verifies experimental data. Discrepancies >0.5 ppm may indicate misassignment .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for brominated derivatives (e.g., 8-bromo-[1]benzofuro[2,3-b]pyridine, C₁₁H₆BrNO) .

How do researchers address contradictions in bioactivity data for benzofuro[2,3-b]pyridin-8-ol analogs?

Discrepancies in IC₅₀ values or kinase inhibition profiles often arise from:

  • Assay variability : Standardize protocols using ADP-Glo™ kits in 384-well plates to minimize plate-to-plate variation .
  • Solubility effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on pyridine enhance kinase binding but reduce solubility) .

What advanced methodologies are used to study the photophysical properties of benzofuro[2,3-b]pyridine derivatives?

  • Time-resolved fluorescence : Measure excited-state lifetimes (e.g., 1–10 ns) to assess intramolecular charge transfer (ICT) in air-equilibrated solutions .
  • UV-Vis spectroscopy : Solvatochromic shifts in λₐ₆ₛ (e.g., 350–450 nm) indicate polarity-dependent π→π* transitions. Use TD-DFT to model transitions .
  • Electrochemical analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels, critical for designing optoelectronic materials .

How can molecular modeling optimize this compound derivatives for target-specific applications?

  • Docking studies : AutoDock Vina or Glide predicts binding poses in kinase active sites (e.g., CDK2 or EGFR). Prioritize compounds with ΔG < −8 kcal/mol .
  • MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR models : Use ML algorithms (e.g., Random Forest) to correlate substituent descriptors (Hammett σ, logP) with bioactivity .

What are the challenges in scaling up benzofuro[2,3-b]pyridine synthesis, and how can they be mitigated?

  • Low yields in cross-coupling : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and ligand-to-metal ratios. Switch to flow chemistry for exothermic steps .
  • Purification difficulties : Use preparative HPLC with C18 columns for polar derivatives or recrystallization from EtOAc/hexane mixtures .
  • Byproduct formation : Monitor reactions via LC-MS and quench intermediates (e.g., boronic acids) to prevent homo-coupling .

How do researchers validate the purity and stability of this compound under storage conditions?

  • HPLC-UV/ELSD : Purity >95% confirmed at λ = 254 nm. Use accelerated stability studies (40°C/75% RH for 4 weeks) to detect degradation .
  • Mass balance analysis : Compare initial and post-storage NMR integrals to quantify decomposition (e.g., oxidation at the furan oxygen) .
  • Lyophilization : Store as lyophilized solids under argon to prevent hydrolysis of labile substituents (e.g., esters or amides) .

What novel applications are emerging for benzofuro[2,3-b]pyridine derivatives beyond kinase inhibition?

  • Antimicrobial agents : Derivatives with thieno[2,3-b]pyridine moieties show MIC values <1 µg/mL against Gram-positive pathogens via membrane disruption .
  • Photosensitizers : Brominated analogs (e.g., 8-bromo derivatives) exhibit singlet oxygen quantum yields (ΦΔ) >0.4 for PDT applications .
  • Organic semiconductors : Planar fused-ring systems achieve hole mobility >0.1 cm²/V·s in OFETs, attributed to extended π-conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.